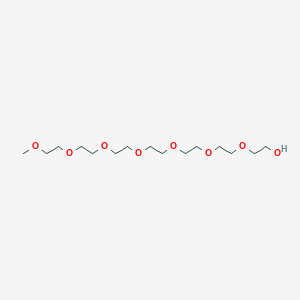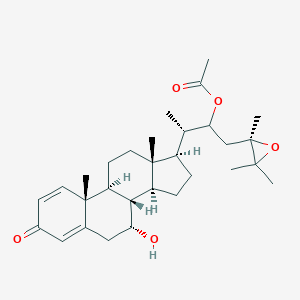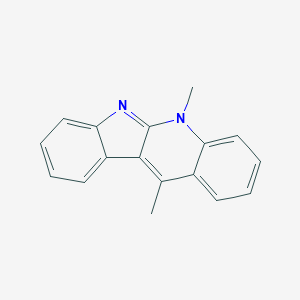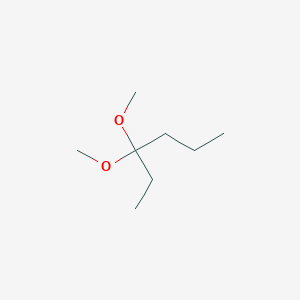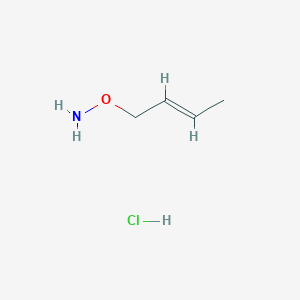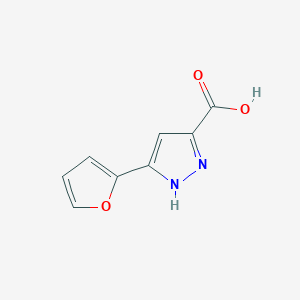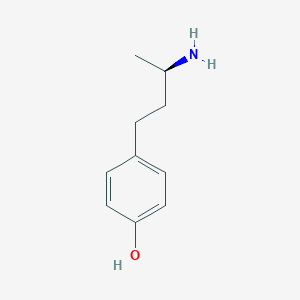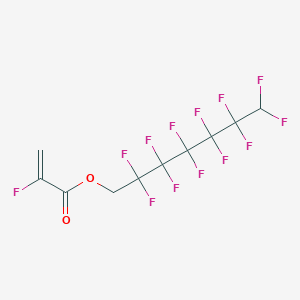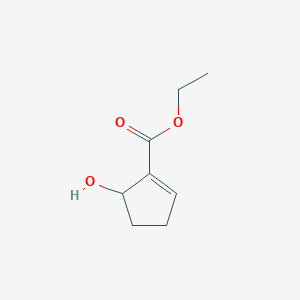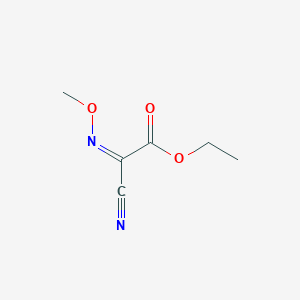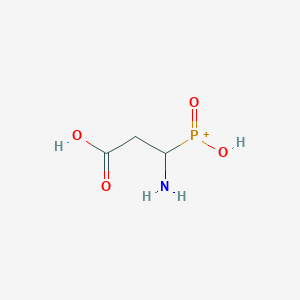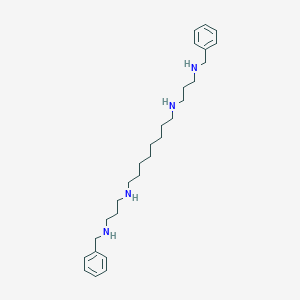
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane, also known as DAPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPTA belongs to a class of compounds called peptidomimetics, which are small molecules that mimic the structure and function of peptides.
Mecanismo De Acción
The mechanism of action of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane involves its ability to bind to the HIV envelope protein gp120. This binding prevents the virus from entering host cells, thereby inhibiting viral replication. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
Efectos Bioquímicos Y Fisiológicos
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane inhibits the entry of HIV into host cells and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane reduces inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in lab experiments is its specificity for the HIV envelope protein gp120. This specificity allows for the selective inhibition of viral entry without affecting host cell function. However, one limitation of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane is its relatively low potency compared to other HIV entry inhibitors.
Direcciones Futuras
There are several future directions for research on N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. One area of research is the development of more potent HIV entry inhibitors based on the structure of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. Another area of research is the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in combination with other anti-HIV drugs is an area of research that could lead to more effective treatments for HIV/AIDS.
Aplicaciones Científicas De Investigación
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a HIV entry inhibitor. N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to bind to the HIV envelope protein gp120, preventing the virus from entering host cells. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
117654-73-6 |
|---|---|
Nombre del producto |
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
Fórmula molecular |
C28H46N4 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C28H46N4/c1(3-11-19-29-21-13-23-31-25-27-15-7-5-8-16-27)2-4-12-20-30-22-14-24-32-26-28-17-9-6-10-18-28/h5-10,15-18,29-32H,1-4,11-14,19-26H2 |
Clave InChI |
ACAZYEPMRWHZOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
Sinónimos |
MDL 27391 MDL-27391 N,N'-di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



